1-(3-Methoxy-2-quinolinyl)ethanone
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Overview
Description
1-(3-Methoxy-2-quinolinyl)ethanone is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring system with a methoxy group at the 3-position and an ethanone group at the 1-position, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methoxy-2-quinolinyl)ethanone can be synthesized through various methods. One common approach involves the condensation of 3-methoxy-2-quinolinecarboxaldehyde with an appropriate ketone under acidic or basic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid or sodium hydroxide and is carried out in a solvent like ethanol or toluene .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxy-2-quinolinyl)ethanone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: 1-(3-Methoxy-2-quinolinyl)ethanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Methoxy-2-quinolinyl)ethanone has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Methoxy-2-quinolinyl)ethanone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(3-Methyl-2-quinoxalinyl)ethanone: Similar in structure but with a quinoxaline ring instead of a quinoline ring.
1-(4-Quinolinyl)ethanone: Differing by the position of the substituent on the quinoline ring.
2-(8-Quinolinyloxy)ethanamine dihydrochloride: Featuring an additional amino group and different functional groups.
Uniqueness: 1-(3-Methoxy-2-quinolinyl)ethanone stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxy group at the 3-position and ethanone group at the 1-position make it a versatile intermediate for further functionalization and application in various fields.
Properties
Molecular Formula |
C12H11NO2 |
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Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-(3-methoxyquinolin-2-yl)ethanone |
InChI |
InChI=1S/C12H11NO2/c1-8(14)12-11(15-2)7-9-5-3-4-6-10(9)13-12/h3-7H,1-2H3 |
InChI Key |
ZWFBJJSDMGOOLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=CC=CC=C2C=C1OC |
Origin of Product |
United States |
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